Lipophilicity Enhancement: SCF3 vs. SCH3 and CF3 on Pyridine Scaffolds
The -SCF3 group confers significantly higher lipophilicity than non-fluorinated (-SCH3) or trifluoromethyl (-CF3) alternatives on ortho-substituted pyridine scaffolds. In a direct experimental comparison of 2-(thioalkyl)pyridines, the -SCF3 derivative exhibited a logD7.4 of 2.13, compared to 1.69 for the non-fluorinated 2-(methylthio)pyridine and 1.95 for the difluorinated -SCF2H analog [1]. The Hansch parameter for -SCF3 (π = 1.44) is 1.64-fold greater than that of -CF3 (π = 0.88) [2].
| Evidence Dimension | Lipophilicity (logD7.4) and Hansch parameter (π) |
|---|---|
| Target Compound Data | 2-(trifluoromethylthio)pyridine logD7.4 = 2.13; -SCF3 group π = 1.44 |
| Comparator Or Baseline | 2-(methylthio)pyridine logD7.4 = 1.69; 2-(SCF2H)pyridine logD7.4 = 1.95; -CF3 group π = 0.88 |
| Quantified Difference | ΔlogD7.4 = +0.44 (vs. -SCH3); π ratio = 1.64 (vs. -CF3) |
| Conditions | logD7.4 measured via 19F NMR shake-flask method; Hansch π from literature |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, a critical determinant of oral bioavailability and CNS penetration for drug candidates incorporating this building block.
- [1] Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787–4800. https://doi.org/10.1021/acs.jmedchem.4c03045 View Source
- [2] Iris Biotech. (2024). PotM: SCF3 in One. Retrieved from https://iris-biotech.de/en/blog/potm-scf3-in-one.html View Source
